molecular formula C10H9BClF3O2 B14086614 (2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid

(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14086614
M. Wt: 264.44 g/mol
InChI Key: ILDHOLLXYZWYRN-UHFFFAOYSA-N
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Description

(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, cyclopropyl, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Halogenation: The starting material, a phenyl ring, is first halogenated to introduce the chloro substituent.

    Cyclopropylation: The cyclopropyl group is then introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Borylation: Finally, the boronic acid group is introduced through a borylation reaction, often using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is primarily related to its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound can interact with molecular targets such as serine proteases and other enzymes that have active site nucleophiles, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to other similar compounds. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C10H9BClF3O2

Molecular Weight

264.44 g/mol

IUPAC Name

[2-chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H9BClF3O2/c12-9-7(5-1-2-5)3-6(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2

InChI Key

ILDHOLLXYZWYRN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

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